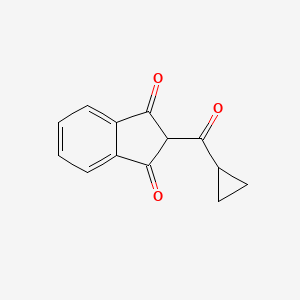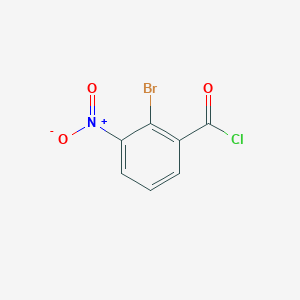
Diethyl 2-cyclohexylmalonate
Overview
Description
Diethyl 2-cyclohexylmalonate is a chemical compound with the molecular formula C13H22O4 . It is a derivative of diethyl malonate .
Synthesis Analysis
The synthesis of diethyl 2-cyclohexylmalonate can be achieved through the alkylation of enolate ions . The process involves the formation of a resonance-stabilized enolate by reacting diethyl malonate with sodium ethoxide. This enolate is then alkylated via an SN2 reaction to form a monoalkylmalonic ester .
Molecular Structure Analysis
The molecular structure of diethyl 2-cyclohexylmalonate consists of 13 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . The molecule has a molar refractivity of 63.6±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 25.2±0.5 x 10^-24 cm3 .
Physical And Chemical Properties Analysis
Diethyl 2-cyclohexylmalonate has a density of 1.0±0.1 g/cm3, a boiling point of 297.2±13.0 °C at 760 mmHg, and a flash point of 137.0±18.2 °C . It has a molar volume of 231.6±3.0 cm3 and a surface tension of 36.2±3.0 dyne/cm .
Scientific Research Applications
Proteomics Research
Diethyl 2-cyclohexylmalonate is utilized in proteomics research , where it serves as a biochemical tool for the study of protein structure and function . Its role in proteomics can be pivotal for understanding protein interactions and signaling pathways within cells.
Organic Synthesis
This compound is a valuable reagent in organic synthesis . It is used to synthesize various organic compounds, including pharmaceuticals and polymers . Its ability to form carbon-carbon bonds is particularly useful in constructing complex organic molecules.
Material Science
In material science , Diethyl 2-cyclohexylmalonate contributes to the development of new materials with potential applications in electronics, coatings, and nanotechnology . Its properties can be manipulated to enhance the performance of materials under different conditions.
Pharmaceutical Research
The compound finds applications in pharmaceutical research as a precursor for the synthesis of active pharmaceutical ingredients (APIs) . It can be used to create a variety of medicinal compounds, including those with anti-inflammatory and analgesic properties.
Chemical Engineering
Diethyl 2-cyclohexylmalonate is involved in chemical engineering processes, particularly in the design and optimization of chemical reactions for large-scale production . Its stability and reactivity make it suitable for use in various chemical processes.
Environmental Science
Research in environmental science may employ Diethyl 2-cyclohexylmalonate to study its impact on ecosystems and its biodegradability . Understanding its environmental fate is crucial for assessing potential risks and ensuring safe usage.
properties
IUPAC Name |
diethyl 2-cyclohexylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOPELSDMOAUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286654 | |
| Record name | diethyl 2-cyclohexylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-cyclohexylmalonate | |
CAS RN |
2163-44-2 | |
| Record name | 2163-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-cyclohexylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



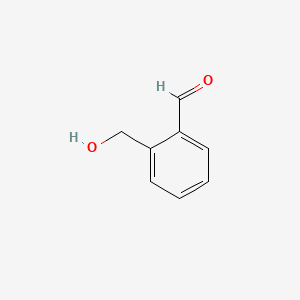
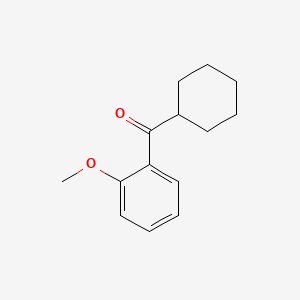
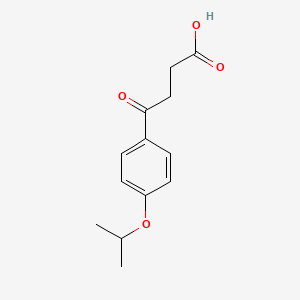

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
